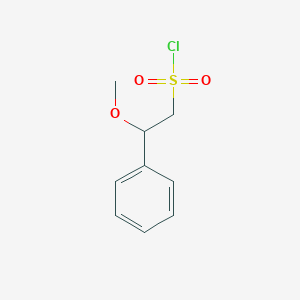

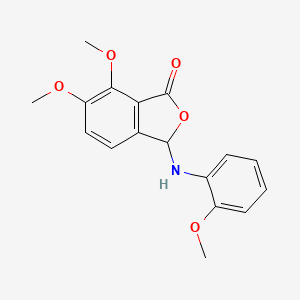

![molecular formula C19H16O4 B3009406 5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid CAS No. 307552-33-6](/img/structure/B3009406.png)

5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities and presence in various natural products and pharmaceuticals. While the specific compound is not directly described in the provided papers, the general class of benzofuran derivatives is represented, which can offer insights into the synthesis, molecular structure, and chemical properties of related compounds.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives is achieved through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes, using KHSO4 as a catalyst under ultrasound irradiation conditions . This method demonstrates the potential for creating diverse benzofuran derivatives through the modification of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring, which can be further substituted with various functional groups. The crystal structure of related compounds, such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined by single-crystal X-ray analysis, revealing the spatial arrangement of atoms and the overall geometry of the molecule . Such analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions, often influenced by the substituents present on the core structure. For example, the oxidation of methylsulfanyl to methylsulfinyl groups in compounds like isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate and methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate is achieved using 3-chloroperoxybenzoic acid . These reactions highlight the chemical versatility of benzofuran derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. Intermolecular interactions, such as π-π stacking and hydrogen bonding, play a significant role in the stability and solid-state arrangement of these compounds. For instance, the crystal structures of various methylsulfinyl benzofuran derivatives are stabilized by π-π interactions between benzene rings and C-H...O hydrogen bonds . These interactions can affect the compound's solubility, melting point, and other physical properties, which are important for its practical applications.

Aplicaciones Científicas De Investigación

Pharmacological and Biological Activities

Compounds with structural similarities or functional groups related to 5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid have been found to possess a range of biological and pharmacological activities. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more (Naveed et al., 2018). Such compounds are often explored for their therapeutic potential in treating various disorders including hepatic steatosis, cardiovascular disease, diabetes, and obesity.

Chemical Synthesis and Material Science Applications

In the field of chemical synthesis and material science, derivatives of benzofuran, which is structurally related to the compound , have been utilized in the development of anticancer agents and in the synthesis of complex chemical structures. The Knoevenagel condensation reaction, for example, has been employed to generate a library of chemical compounds exhibiting remarkable anticancer activity (Tokala, Bora, & Shankaraiah, 2022). Furthermore, advancements in the synthesis of fluorinated pyrimidines highlight the potential of such compounds in cancer treatment and personalized medicine, demonstrating the broad applicability of these chemical frameworks in developing therapeutic agents (Gmeiner, 2020).

Renewable Chemical Sources and Environmental Applications

Some compounds, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, serve as key intermediates in converting biomass into valuable chemicals, showcasing the environmental and renewable aspects of research involving such compounds. These chemicals have applications ranging from the production of monomers and polymers to fuels, underscoring the importance of renewable resources in chemical synthesis and industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various cellular targets, influencing biochemical pathways and cellular functions .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular functions and biochemical pathways .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been reported to produce various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Propiedades

IUPAC Name |

5-(2-methylprop-2-enoxy)-2-phenyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(2)11-22-14-8-9-16-15(10-14)17(19(20)21)18(23-16)13-6-4-3-5-7-13/h3-10H,1,11H2,2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLZKUQZGFNQNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)

![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B3009340.png)